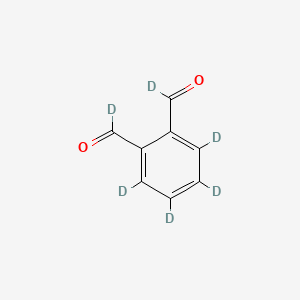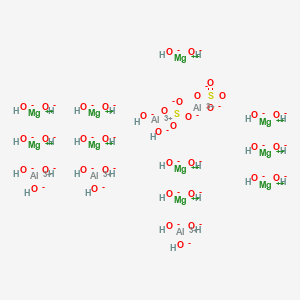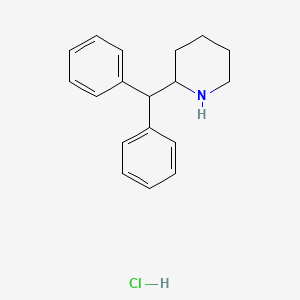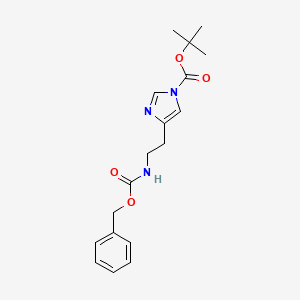
N-Boc N-Carboxybenzyl Histamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc N-Carboxybenzyl Histamine is a compound that features both tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Applications De Recherche Scientifique
N-Boc N-Carboxybenzyl Histamine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of histamine receptors and their role in physiological processes.
Medicine: As a precursor in the development of histamine-related drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
Mécanisme D'action
Orientations Futures
The use of Boc as a protecting group continues to be a prominent method in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . As synthesis methods continue to evolve and improve, the use of Boc and similar protecting groups will likely remain an important area of focus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc N-Carboxybenzyl Histamine typically involves the protection of histamine’s amine groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The carboxybenzyl group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The reactions are generally carried out in anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc N-Carboxybenzyl Histamine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution Reactions: The protected amine groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal; Pd-C and hydrogen for Cbz removal.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions are the deprotected histamine or its derivatives, which can be further functionalized for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc Histamine: Contains only the Boc protecting group.
N-Cbz Histamine: Contains only the Cbz protecting group.
Fmoc Histamine: Contains the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc N-Carboxybenzyl Histamine is unique due to the dual protection of its amine groups, offering greater versatility in synthetic applications. The combination of Boc and Cbz groups allows for orthogonal protection strategies, enabling selective deprotection under different conditions .
Propriétés
IUPAC Name |
tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-11-15(20-13-21)9-10-19-16(22)24-12-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPSJGZHUJQSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
![[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B590388.png)

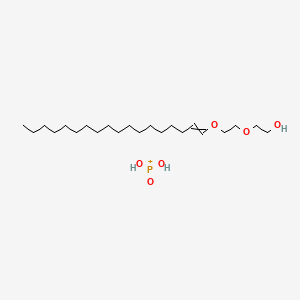

![1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B590395.png)
![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)
